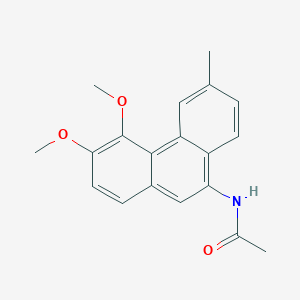
N-(3,4-Dimethoxy-6-methylphenanthren-9-YL)acetamide
Cat. No. B8485962
Key on ui cas rn:
88695-96-9
M. Wt: 309.4 g/mol
InChI Key: KOPCDCLRCOJWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04602032
Procedure details


1700 ml (2.05M) of a 20% solution of diisobutylaluminium hydride in toluene are added at room temperature over a period of 45 minutes to a suspension of 105.7 g (0.342M) of 9-acetylamino-3,4-dimethoxy-6-methyl-phenanthrene in 1500 ml anhydrous tetrahydrofuran. The mixture is then warmed with stirring under a nitrogen atmosphere for 2 hours at 80°. The reaction mixture is then cooled at 0° and under nitrogen atmosphere and a mixture of 2500 ml 2N hydrochloric acid/ice, cooled at -10°, is added by portions at such a rate that the gas evolution is maintained. The acid solution is made alkaline to pH 10 by addition at 0° of 3 liters 2N sodium hydroxide and the mixture is extracted three times with methylene chloride/2-propanol 7:3. The organic phases are combined, washed, dried and evaporated to give the title compound. M.pt. 100°-102° after crystallisation from acetone/ether.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
105.7 g
Type
reactant
Reaction Step One



[Compound]
Name
hydrochloric acid ice
Quantity
2500 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([NH:14][C:15]1[C:16]2[C:21]([C:22]3[C:23]([O:31][CH3:32])=[C:24]([O:29][CH3:30])[CH:25]=[CH:26][C:27]=3[CH:28]=1)=[CH:20][C:19]([CH3:33])=[CH:18][CH:17]=2)(=O)[CH3:12].[OH-].[Na+]>C1(C)C=CC=CC=1.O1CCCC1>[CH2:11]([NH:14][C:15]1[C:16]2[C:21]([C:22]3[C:23]([O:31][CH3:32])=[C:24]([O:29][CH3:30])[CH:25]=[CH:26][C:27]=3[CH:28]=1)=[CH:20][C:19]([CH3:33])=[CH:18][CH:17]=2)[CH3:12] |f:0.1,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
105.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
hydrochloric acid ice
|
|
Quantity
|
2500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under a nitrogen atmosphere for 2 hours at 80°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled at 0° and under nitrogen atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled at -10°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added by portions at such a rate that the gas evolution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted three times with methylene chloride/2-propanol 7:3
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC=1C2=CC=C(C=C2C=2C(=C(C=CC2C1)OC)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

